![molecular formula C17H14N4O4S B10812173 1-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)urea](/img/structure/B10812173.png)
1-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)urea
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Overview
Description
1-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)urea is a complex organic compound characterized by its unique structure incorporating a benzodioxole ring, a thiadiazole moiety, and a methoxyphenyl group. This compound is of significant interest in various scientific fields due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)urea typically involves multiple steps:
Formation of the Thiadiazole Ring: : A common starting point is the cyclization of hydrazine derivatives with appropriate isothiocyanates under controlled temperatures and solvents.
Introduction of the Benzodioxole Group: : This step often involves the reaction of benzodioxole derivatives with the pre-formed thiadiazole intermediate under specific conditions like refluxing in a suitable solvent.
Coupling with Methoxyphenyl Urea: : The final step includes the reaction of the thiadiazole intermediate with 4-methoxyphenyl isocyanate to form the desired compound.
Industrial Production Methods
For industrial production, optimization of the synthesis process for yield and purity is crucial. Common methods involve:
Optimization of Reaction Conditions: : Controlling temperature, solvent type, and reaction time.
Purification Techniques: : Utilizing methods like recrystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation and Reduction: : The thiadiazole and benzodioxole rings can undergo oxidation to form various oxidative states.
Substitution Reactions: : The presence of multiple functional groups allows for nucleophilic and electrophilic substitution reactions.
Hydrolysis: : Under acidic or basic conditions, certain bonds within the compound may undergo hydrolysis.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.
Catalysts: : Transition metal catalysts for facilitating various transformations.
Major Products
The products formed from these reactions depend heavily on the conditions:
Oxidation: : Can lead to the formation of sulfoxides or sulfones.
Reduction: : May result in the formation of amines or other reduced derivatives.
Substitution: : Diverse substituted derivatives with altered functional groups.
Scientific Research Applications
This compound's unique structure lends itself to various applications:
Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: : Explored as a candidate for drug development due to its bioactivity.
Industry: : Potential use in creating advanced materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)urea exerts its effects is complex:
Molecular Targets: : Often interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: : Can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as those with different substituents on the thiadiazole or benzodioxole rings, this compound stands out for its specific biological activities and chemical reactivity.
Similar Compounds: : Include 1,3,4-thiadiazole derivatives with various functional groups, benzodioxole-containing compounds, and substituted phenylureas.
Overall, the compound 1-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)urea represents a fascinating subject for continued research and application across multiple scientific disciplines.
Biological Activity
The compound 1-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)urea is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings.
Chemical Structure
The compound features a complex structure that integrates a thiadiazole ring with a benzodioxole moiety and a methoxyphenyl group. This unique arrangement is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted that certain thiadiazole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles possess antimicrobial activity against a range of pathogens. For example, studies have reported the synthesis of thiadiazole compounds that exhibit effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activities. Thiadiazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in developing treatments for inflammatory diseases .
Research Findings and Case Studies
Study | Findings | Biological Activity |
---|---|---|
Villemagne et al. (2020) | Synthesized new oxadiazole compounds with enhanced solubility and decreased metabolism | Anti-tubercular activity |
Parikh et al. (2020) | Developed substituted 1,2,4-oxadiazoles showing significant activity against Mycobacterium tuberculosis | Antimicrobial |
Recent Study (2023) | Investigated benzodioxol derivatives for antidiabetic potential | Enzyme inhibition |
The biological activities of this compound are attributed to its ability to interact with various biological targets. The thiadiazole ring is known for its electron-withdrawing properties which enhance reactivity towards nucleophiles in biological systems. This interaction can lead to modulation of enzyme activities and receptor binding.
Properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-23-12-5-3-11(4-6-12)18-16(22)19-17-21-20-15(26-17)10-2-7-13-14(8-10)25-9-24-13/h2-8H,9H2,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDYGVNBMPGSQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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